4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide, referred to as Ftidc throughout this analysis, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). [, , ] This compound plays a crucial role in scientific research, particularly in elucidating the functions of mGluR1 in various physiological and pathological processes. [, , ] Ftidc exhibits high selectivity for mGluR1 over other mGluR subtypes, making it a valuable tool for dissecting the specific roles of mGluR1. [, ] Additionally, Ftidc demonstrates oral activity and similar antagonistic potency across different species, including humans, rodents, and rats. []
Ftidc exerts its action by binding to an allosteric site on mGluR1, distinct from the glutamate binding site. [, ] This binding inhibits the receptor's constitutive activity and prevents glutamate-induced activation. [] The mechanism is characterized as non-competitive antagonism, as Ftidc reduces the maximum response of glutamate without affecting its binding affinity. [, ] Studies utilizing chimeric and mutant mGluR1 receptors have identified transmembrane domains 4 to 7, specifically Phe801 in TM6 and Thr815 in TM7, as crucial for Ftidc's antagonistic activity. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0